Barbital

Pharmacodynamics Duration of Action In Vivo Pharmacology

Barbital delivers a 3.3-fold longer GI depression duration than pentobarbital at equipotent hypnotic doses—optimal for extended CNS depression studies without repeated dosing. Its characterized polymorphic system (Forms I–IV) offers a validated model for solid-state and dissolution research. Unique protective index positions it as an essential SAR comparator between phenobarbital and pentobarbital. Schedule IV controlled; verify licensure before ordering. Bulk quantities available for qualified institutions.

Molecular Formula C8H12N2O3
Molecular Weight 184.19 g/mol
CAS No. 57-44-3
Cat. No. B3395916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarbital
CAS57-44-3
SynonymsBarbital
Barbitone
Diemal
Diethylmalonylurea
Dormileno
Ethylbarbital
Medinal
Veronal
Molecular FormulaC8H12N2O3
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCCC1(C(=O)NC(=O)NC1=O)CC
InChIInChI=1S/C8H12N2O3/c1-3-8(4-2)5(11)9-7(13)10-6(8)12/h3-4H2,1-2H3,(H2,9,10,11,12,13)
InChIKeyFTOAOBMCPZCFFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 1 ml / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7460 mg/L (at 25 °C)
0.04 M

Structure & Identifiers


Interactive Chemical Structure Model





Barbital (CAS 57-44-3) Chemical and Pharmacological Baseline for Scientific Procurement


Barbital (5,5-Diethylbarbituric acid), a prototypical barbiturate, acts as a long-acting central nervous system depressant primarily through positive allosteric modulation of the GABA-A receptor complex [1]. Characterized by a distinct polymorphic landscape with multiple crystalline forms [2], its pharmacokinetic profile is defined by a slow elimination rate and extensive duration of action relative to other class members [3]. As a Schedule IV controlled substance in the United States [4], its procurement and use are subject to specific regulatory controls that vary from those of short-acting or more tightly scheduled barbiturates, directly influencing research material selection.

Why Barbital Cannot Be Substituted with Other Barbiturates: Evidence-Based Procurement Risks


Barbital exhibits quantifiable differences in pharmacodynamic duration, protective indices against neurotoxicity, and polymorph-dependent physicochemical properties that preclude simple substitution with phenobarbital, pentobarbital, or other analogs [1]. Attempts to replace barbital with a shorter-acting barbiturate like pentobarbital can lead to a >3-fold difference in the duration of visceral depression for an equivalent hypnotic effect [2]. Furthermore, the compound's unique polymorphism [3] and its specific regulatory scheduling [4] introduce material and compliance variables not present with other class members, making unverified generic replacement a significant risk to experimental reproducibility and legal conformity.

Quantitative Differentiation of Barbital Against Closest Analogs


Barbital Exhibits a 3.3-Fold Longer Duration of Gastrointestinal Depression Than Pentobarbital at Equipotent Hypnotic Doses

In a direct head-to-head comparison in trained, unanesthetized dogs, barbital produced the longest duration of gastrointestinal depression among tested barbiturates when administered at doses that produced equal degrees of hypnosis [1]. The duration of visceral depression was set to a baseline of 1.0 for barbital. In the same assay, the duration for pentobarbital was measured at 0.3 and for amytal (amobarbital) at 0.6. This translates to barbital having a 3.3-fold longer duration of gastrointestinal depression than pentobarbital and a 1.7-fold longer duration than amobarbital for a comparable level of CNS sedation. Furthermore, when expressing the ratio between the duration of hypnosis and the persistence of gastro-intestinal depression, pentobarbital at small to medium dosages showed a ratio of 0.25 to 0.33, while for anesthetic doses of barbital this ratio was only 0.08, demonstrating a significantly more prolonged peripheral effect relative to its central hypnotic action.

Pharmacodynamics Duration of Action In Vivo Pharmacology

Barbital's Protective Index in Seizure Models Falls Between Phenobarbital and Pentobarbital, Demonstrating Distinct Selectivity

A study evaluating six barbiturates for anticonvulsant and neurotoxic effects in mice found that barbital's protective index (PI, calculated as TD50/ED50) ranged from 0.84 to 2.81 across three seizure tests, positioning it between the favorable profile of phenobarbital (PI: 2.71-3.41) and the unfavorable profile of pentobarbital (PI: 0.79-0.98) [1]. While phenobarbital and diphenylbarbiturate exhibited the most favorable PI values, pentobarbital required neurotoxic doses to achieve substantial anticonvulsant activity. Barbital, while also long-acting, does not achieve the same favorable margin of safety as phenobarbital, highlighting that prolonged duration of action does not inherently confer a better protective index. This quantitative difference in selectivity between two long-acting barbiturates is crucial for applications where a specific balance of neuroprotection and sedation is required.

Anticonvulsant Neurotoxicity Therapeutic Index

Barbital's Distinct Polymorphs Exhibit Quantifiable Differences in Dissolution, Critical for Formulation Reproducibility

A comparative study of six different barbital crystalline modifications revealed that metastable forms generally dissolve more rapidly than the stable form, though the differences were not always statistically significant [1]. Notably, material recrystallized from an acetone-water mixture was less soluble in aqueous solvents than material recrystallized from water alone. Furthermore, the study identified one specific polymorph, termed barbital A2, which exhibited 'very poor' solubility and was consequently deemed unsuitable for therapeutic use. In contrast, tabletting was found to alter dissolution characteristics, with the stable modification becoming more favorable in this context. These findings, corroborated by later work confirming the commercial feasibility of metastable forms II, III, and IV due to their high stability [2], underscore that the specific polymorphic form of barbital sourced can directly impact its dissolution rate and bioavailability. This is a material property that is not simply transferable from other barbiturates without specific characterization.

Polymorphism Dissolution Pharmaceutics

Barbital Buffer Provides Lower Resolution for Transferrin Isoforms than MOPS-Histidine Buffer in CSF Leak Detection

In a comparative study of 20 patient specimens for cerebrospinal fluid (CSF) leak detection, agarose gel electrophoresis using standard barbital buffer resolved only 2 transferrin bands in CSF, whereas a MOPS-histidine buffer resolved 5 distinct bands [1]. This difference in resolution had clinical consequences: three patient specimens initially tested negative with the barbital buffer but positive with the MOPS-histidine buffer, with two of these later confirmed as positive on repeat testing with barbital buffer using a new specimen. This demonstrates that while barbital buffer is a widely used and established standard for immunoelectrophoresis and protein separation, its lower resolving power for specific isoforms like transferrin compared to alternative buffers (e.g., MOPS-histidine) can lead to false-negative results. This is a critical differentiator for clinical or research labs selecting buffers for high-resolution applications.

Electrophoresis Clinical Chemistry Buffer Comparison

Barbital is a Schedule IV Controlled Substance, Differentiating It from More Restrictively Scheduled Barbiturates

Under U.S. federal and state regulations, barbital is classified as a Schedule IV controlled substance [1]. This places it in a distinct regulatory category compared to barbiturates with a higher potential for misuse, such as pentobarbital, amobarbital, and secobarbital, which are Schedule II or III substances [2]. This scheduling difference has direct and quantifiable implications for procurement, handling, and record-keeping. For instance, procurement of Schedule IV substances generally involves less stringent security and reporting requirements than Schedule II substances. For a research or industrial user, selecting barbital over a Schedule II analog like pentobarbital can reduce administrative burden and compliance costs, making it a strategically preferable choice when the scientific objectives do not require the specific properties of the more tightly controlled alternatives.

Regulatory Controlled Substance Procurement

Optimized Scientific and Industrial Application Scenarios for Barbital (CAS 57-44-3)


Long-Duration In Vivo Studies Requiring a Stable, Extended Baseline of CNS and Peripheral Depression

The direct evidence from Section 3 shows that barbital provides a 3.3-fold longer duration of gastrointestinal depression than pentobarbital at equipotent hypnotic doses [1]. This makes barbital the optimal choice for long-term pharmacological or physiological studies in animal models where maintaining a stable, depressed state for an extended period is critical, and the more transient effects of short- or intermediate-acting barbiturates would necessitate repeated dosing and introduce experimental variability. This is particularly relevant for studies of gut motility, autonomic function, or chronic sedation protocols where the prolonged action is a key experimental requirement, not a side effect.

Studies Investigating the Relationship Between Anticonvulsant Activity and Neurotoxicity

The protective index (PI) data from Section 3 [2] quantifies barbital's unique intermediate position between phenobarbital (high PI) and pentobarbital (low PI). This makes barbital an essential comparator compound for researchers investigating the structural and mechanistic determinants of the anticonvulsant/neurotoxic balance in the barbiturate class. Using barbital allows for the exploration of how a long duration of action can be combined with a specific, quantifiable safety margin, enabling structure-activity relationship (SAR) studies that would be confounded by using only phenobarbital or pentobarbital as comparators.

Polymorph Screening and Solid-State Characterization for Formulation Development

The evidence from Section 3 [3] on barbital's polymorphism, including the existence of a poorly soluble 'A2' form and the impact of recrystallization solvent on dissolution, positions barbital as a valuable model compound for studying the impact of solid-state form on drug product performance. Its multiple, commercially feasible metastable forms with distinct dissolution characteristics [4] provide a well-defined system for investigating formulation strategies to control dissolution rate or for developing analytical methods (e.g., XRPD, DSC, dissolution testing) to ensure batch-to-batch consistency in a material known for solid-form variability.

High-Volume Buffer Applications Where Cost-Effectiveness and Established Protocols are Prioritized Over Maximum Resolution

While Section 3 demonstrates that barbital buffer resolves fewer transferrin isoforms than MOPS-histidine [5], its status as the 'most commonly used buffer for immunoelectrophoresis or immunodiffusion' is not accidental. For routine, high-volume protein separation tasks (e.g., serum protein electrophoresis, immunodiffusion assays) where the highest possible resolution is not the primary endpoint, barbital buffer offers a well-characterized, historically validated, and often cost-effective solution. The choice is a calculated trade-off: accepting the known, quantifiable limitation in resolving power (2 vs. 5 bands for transferrin) in exchange for protocol simplicity, lower reagent cost, and broad literature comparability. This scenario is ideal for clinical labs running standard panels or research groups performing established, non-investigational assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Barbital

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.